Bis(methylcyclohexyl) phthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

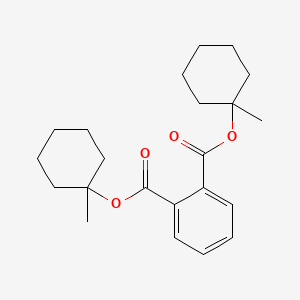

Structure

3D Structure

Properties

IUPAC Name |

bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h5-6,11-12H,3-4,7-10,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFHGHXATXEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)OC3(CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950677 | |

| Record name | Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27987-25-3, 111983-16-5 | |

| Record name | Bis(methylcyclohexyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(methylcyclohexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE86GK6VGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: GC-MS Method for the Sensitive and Reliable Detection of Bis(methylcyclohexyl) Phthalate

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of bis(methylcyclohexyl) phthalate. Phthalates are a class of chemical plasticizers under intense regulatory scrutiny due to their potential endocrine-disrupting properties.[1][2] As regulations evolve, the need for robust and sensitive analytical methods to monitor their presence in consumer products, medical devices, and environmental samples is critical. This guide provides a comprehensive protocol, from sample preparation to instrumental analysis, designed for researchers and quality control scientists. The methodology emphasizes techniques to mitigate common sources of contamination and ensures high data quality through a rigorous validation framework.

Introduction: The Analytical Imperative

This compound is a plasticizer used to impart flexibility and durability to polymers. Like other phthalates, it is not chemically bound to the polymer matrix and can leach into the environment, food, or directly into the human body through contact.[3] This has led to significant health concerns, particularly regarding reproductive and developmental toxicity.[1][4]

Regulatory bodies worldwide have imposed strict limits on the concentration of several phthalates in consumer goods. In the European Union, REACH regulations restrict specific phthalates in articles to concentrations below 0.1% by weight.[5] Similarly, the United States Consumer Product Safety Improvement Act (CPSIA) limits certain phthalates in children's toys and childcare articles to the same 0.1% threshold.[1][5][6] While this compound is not always explicitly named in these primary lists, its structural similarity to regulated compounds like dicyclohexyl phthalate (DCHP) makes it a substance of interest and a potential candidate for future regulation.

Therefore, developing a selective and sensitive analytical method is paramount for regulatory compliance, product safety assessment, and toxicological research. GC-MS is the technique of choice for phthalate analysis due to its excellent chromatographic resolution and the structural information provided by mass spectrometry, which is crucial for unambiguous identification.[2][7]

Analyte Information

-

Compound: this compound

-

Synonyms: Di(methylcyclohexyl) phthalate[8]

-

CAS Number: 27987-25-3[8][9] (Note: Isomers such as bis(4-methylcyclohexyl) phthalate, CAS 18249-11-1, may exist[10][11])

Principle of the Method

The core of this method involves the extraction of this compound from a solid sample matrix using an organic solvent, followed by analysis using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Extraction: The analyte is physically separated from the sample matrix. Ultrasonic extraction is chosen for its efficiency with solid samples.[12]

-

Chromatographic Separation: The GC separates the components of the extract based on their volatility and interaction with a stationary phase inside a capillary column.

-

Ionization and Detection: As components elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions via Electron Ionization (EI).

-

Quantification: The mass spectrometer operates in Selected Ion Monitoring (SIM) mode, which provides superior sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[3][12]

Experimental Workflow & Protocols

Critical Consideration: Avoiding Contamination

Phthalates are ubiquitous in the laboratory environment, originating from plastic labware, tubing, and even floor tiles. Strict adherence to anti-contamination protocols is the most critical factor for accurate trace-level analysis.

-

Glassware Only: Use glass labware exclusively. If plastic items are unavoidable, ensure they are made of non-PVC materials like polypropylene and test them for phthalate leaching beforehand.

-

Solvent Rinsing: All glassware must be scrupulously cleaned, then rinsed with acetone, followed by a final rinse with high-purity n-hexane or methylene chloride.[13][14]

-

High-Purity Reagents: Use pesticide-grade or equivalent high-purity solvents for all standards and sample preparation steps.[13]

-

Procedural Blanks: A procedural blank (a mock extraction with no sample) must be run with every batch of samples to monitor for background contamination.

Diagram: Overall Experimental Workflow

Caption: High-level workflow from sample preparation to final analysis.

Reagents and Standards Preparation

-

Solvents: n-Hexane, Methylene Chloride, Acetone (Pesticide or GC-MS grade).

-

Internal Standard (IS): Benzyl benzoate (Bzbz) or a deuterated phthalate (e.g., D4-DEHP). A deuterated standard is preferred as its chemical behavior is nearly identical to the analyte, providing better correction for extraction and instrument variability.[15][16]

-

Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL glass volumetric flask. Dissolve and bring to volume with n-hexane.

-

Working Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard in n-hexane. Each standard must also contain the internal standard at a fixed concentration (e.g., 1 µg/mL).

Protocol 1: Sample Preparation (from a Solid Plastic Matrix)

-

Weighing: Accurately weigh approximately 0.5 g of the homogenized sample material into a 20 mL glass scintillation vial.

-

Spiking: Add 50 µL of a 100 µg/mL internal standard solution directly onto the sample.

-

Extraction: Add 10 mL of methylene chloride to the vial. Methylene chloride is an effective solvent for extracting phthalates from various matrices.[12][17]

-

Ultrasonication: Cap the vial and place it in an ultrasonic bath for 30 minutes. This enhances extraction efficiency.

-

Clarification: After extraction, allow the sample to cool. If particulates are present, centrifuge the vial at 3000 rpm for 5 minutes or filter the supernatant through a glass syringe fitted with a PTFE filter.

-

Analysis: Transfer the final extract into a 2 mL amber glass autosampler vial with a PTFE-lined cap.

Protocol 2: GC-MS Instrumental Method

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Diagram: Key Components of a GC-MS System

Caption: Simplified schematic of the GC-MS instrument.

Table 1: GC-MS Instrument Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5Sil MS) | A mid-polarity phase provides good separation for a wide range of phthalates.[2][7] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |

| Inlet Temperature | 280 °C | Ensures complete volatilization of the high molecular weight phthalate without thermal degradation. |

| Injection Mode | Splitless, 1 µL injection volume | Maximizes analyte transfer to the column for trace-level detection. |

| Oven Program | Initial 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min) | Temperature gradient allows for the separation of compounds with different volatilities.[12] |

| MS System | Agilent 5977B or equivalent | A single quadrupole mass spectrometer is sufficient and robust for this targeted analysis. |

| Ion Source Temp. | 250 °C | Standard temperature for stable EI fragmentation.[16] |

| Transfer Line Temp. | 300 °C | Prevents condensation of the analyte between the GC and MS.[16] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization technique that generates characteristic fragmentation patterns.[16] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and reduces matrix interference by monitoring only specific m/z values.[3] |

Data Analysis: Ion Selection and Quantification

To confirm the characteristic ions for this compound, a high-concentration standard (e.g., 10 µg/mL) should first be injected in Full Scan mode (m/z 50-450). The resulting mass spectrum will reveal the key fragments. For most phthalates, a characteristic ion at m/z 149 (phthalic anhydride fragment) is the base peak and is used for quantification.[2][7] Other ions related to the loss of the methylcyclohexyl group should be used as qualifiers.

Table 2: Suggested SIM Ions for Quantification

| Compound | Role | Suggested Ion (m/z) | Notes |

| This compound | Quantifier | 149 | Common fragment for most phthalates; should be confirmed as base peak. |

| This compound | Qualifier 1 | 263 | [M-C₇H₁₃]⁺ fragment (loss of a methylcyclohexyl group). |

| This compound | Qualifier 2 | 97 | Fragment corresponding to the methylcyclohexyl group. |

| Benzyl Benzoate (IS) | Quantifier | 105 | Characteristic fragment for Bzbz. |

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration in unknown samples is then calculated using the linear regression equation derived from this curve.

Method Validation and Expected Performance

A robust method requires validation to ensure its performance is suitable for its intended purpose.[13][18]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Linearity (R²) | Analyze calibration standards (e.g., 5 levels) and perform linear regression. | R² > 0.995 |

| Accuracy (Spike Recovery) | Spike a blank matrix sample at low and high concentration levels (n=3) and calculate percent recovery. | 70-130% recovery.[19] Studies on similar methods show recoveries can be in the 90-120% range.[18] |

| Precision (RSD) | Calculate the Relative Standard Deviation (%RSD) of the recovery replicates. | %RSD < 15%.[18] |

| Limit of Detection (LOD) | Determined as 3 times the signal-to-noise ratio (S/N) or from the standard deviation of blank samples. | Should be sufficient to meet regulatory requirements (e.g., < 0.01% or 100 mg/kg). |

| Limit of Quantitation (LOQ) | Determined as 10 times the signal-to-noise ratio (S/N) or from the standard deviation of blank samples. | The lowest point on the calibration curve must be at or above the LOQ. |

Conclusion

This application note provides a comprehensive and robust GC-MS method for the determination of this compound. By combining an efficient ultrasonic extraction protocol with the sensitivity and selectivity of GC-MS in SIM mode, this method is well-suited for quality control and research applications. The emphasis on strict anti-contamination procedures and thorough method validation ensures the generation of high-quality, reliable, and defensible data, which is essential for navigating the complex landscape of chemical regulation and product safety.

References

- Method Validation of GC-MS-SIM Analysis of Phthalate Esters in Sediment. (n.d.). Google Scholar.

- Examples of national regulatory limits for phthalate composition of children's toys. (n.d.). ScienceDirect.

- [Sample pretreatment for the measurement of phthalate esters in complex matrices]. (2014, November 15). PubMed.

- Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (n.d.). National Institutes of Health.

- Optimization of Sample Preparation for Phthalate Analysis in Beverages. (n.d.). BenchChem.

- Phthalates in consumer products. (2025, November 5). SATRA.

- Phthalate Regulations in the United States: An Overview. (2023, May 18). Compliance Gate.

- Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. (2025, August 7). ResearchGate.

- Phthalates in consumer products and human health. (n.d.). ScienceDirect.

- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Oregon State University.

- Bis(4-methylcyclohexyl) Phthalate. (n.d.). Santa Cruz Biotechnology.

- This compound Product Description. (n.d.). ChemicalBook.

- Analytical methodologies for the determination of phthalates in environmental matrices. (2026, January 25). ScienceDirect.

- This compound. (n.d.). PubChem.

- BIS(4-METHYLCYCLOHEXYL)PHTHALATE. (2025, September 13). Chemsrc.

- Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. (2015, January 22). Thermo Fisher Scientific.

- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek.

- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek.

- Method of determination of phthalates by gas chromatography / mass spectrometry in wines. (n.d.). International Organisation of Vine and Wine.

Sources

- 1. compliancegate.com [compliancegate.com]

- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 3. fses.oregonstate.edu [fses.oregonstate.edu]

- 4. measurlabs.com [measurlabs.com]

- 5. Phthalates in consumer products [satra.com]

- 6. researchgate.net [researchgate.net]

- 7. discover.restek.com [discover.restek.com]

- 8. This compound | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 27987-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. BIS(4-METHYLCYCLOHEXYL)PHTHALATE | CAS#:18249-11-1 | Chemsrc [chemsrc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. oiv.int [oiv.int]

- 17. [Sample pretreatment for the measurement of phthalate esters in complex matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Phthalate Analysis in Environmental Matrices

Executive Summary & Scientific Rationale

Phthalate esters (PAEs) are ubiquitous semi-volatile organic compounds (SVOCs) used as plasticizers. Their ubiquity presents a paradox in analytical chemistry: while they are the target of analysis, they are also the primary contaminant in the analytical workflow itself.

This Application Note provides a rigorous guide for the extraction of PAEs (e.g., DEHP, DBP, BBP) from environmental samples. Unlike standard protocols that merely list steps, this guide emphasizes the exclusion of background interference —the single greatest cause of data failure in phthalate analysis. We contrast the traditional silica-based C18 methods (EPA Method 506) with modern polymeric (HLB) workflows to provide researchers with both compliance-based and performance-based options.

The "Blank Problem": Controlling Background Contamination

Before touching a sample, the analyst must establish a "Phthalate-Free" baseline. Standard laboratory environments are rich in phthalates (HVAC filters, wire insulation, plastic caps).

Critical Protocol: The Decontamination Loop

-

Glassware: All glassware must be washed with detergent, rinsed with distilled water, and baked at 400°C for 4 hours to thermally degrade organic residues. Solvent rinsing alone is insufficient for trace analysis.

-

Solvents: Use only "Pesticide Residue Grade" or "GC-MS Grade" solvents. If background persists, solvents must be redistilled in an all-glass apparatus.[1]

-

Plastics Ban: Strictly prohibit the use of Parafilm®, plastic pipette tips (unless certified low-retention/phthalate-free), and standard septum caps. Use aluminum foil (baked) or PTFE-lined caps only.

Visualization: The Contamination Control Logic

The following diagram illustrates the decision matrix for validating system cleanliness before sample processing.

Figure 1: Iterative contamination control workflow. Identification of background sources is required before sample loading.

Method A: Aqueous Samples (Drinking/Surface Water)

This protocol aligns with EPA Method 506 (C18 phase) but includes modifications for modern polymeric sorbents (HLB) which offer superior wettability and retention of polar phthalates (e.g., DMP).

Materials & Reagents[2]

-

Sorbent:

-

Standard: C18 (End-capped), 500 mg / 6 mL.

-

Modern: Hydrophilic-Lipophilic Balance (HLB) Polymer, 200 mg / 6 mL.

-

-

Elution Solvent: Methylene Chloride (DCM) for GC-MS; Acetonitrile/Methanol for LC-MS.

-

Preservative: Sodium Thiosulfate (

) for dechlorination.[2]

Step-by-Step Protocol

| Step | Action | Critical Technical Insight |

| 1. Pre-treatment | Collect 1 L sample in amber glass. Add 80 mg | Do not rinse the bottle before collection; pre-cleaned bottles should be used. |

| 2. Filtration | Filter through 0.7 µm glass fiber filter if particulates are present. | Phthalates adsorb to suspended solids. If sediment is high, analyze filter separately (see Section 4). |

| 3. Conditioning | C18: 5 mL MeOH | Crucial for C18: Do not let the cartridge go dry. If it dries, solvation of the hydrocarbon chains is lost, reducing recovery. |

| 4. Loading | Load sample at 5–10 mL/min under vacuum. | Fast flow rates (>15 mL/min) cause breakthrough of low molecular weight phthalates (DMP, DEP). |

| 5. Washing | 5 mL Reagent Water (HPLC Grade). | Removes salts and inorganic matrix. |

| 6. Drying | C18: Dry under high vacuum for 10–15 mins.HLB: Drying is less critical but recommended for GC analysis. | Residual water interferes with GC injection and immiscible solvents (DCM). |

| 7. Elution | GC-MS: 2 x 5 mL DCM.LC-MS: 5 mL ACN or MeOH. | Allow solvent to soak sorbent for 1 min before drawing through to maximize desorption kinetics. |

| 8. Concentration | Evaporate to 1 mL using Nitrogen blowdown (TurboVap). | Warning: Do not evaporate to dryness. High volatility phthalates (DMP) will be lost. |

Method B: Solid Matrices (Soil, Sediment, Sludge)[4]

Solid samples require extraction before SPE cleanup. Direct SPE is not possible. This aligns with EPA Method 8061A .

Extraction Protocol (Ultrasonic or Soxhlet)

-

Weighing: Weigh 10 g of wet sediment into a glass centrifuge tube.

-

Drying: Mix with anhydrous Sodium Sulfate (

) until a free-flowing powder is formed (removes water). -

Extraction: Add 20 mL Acetone:Hexane (1:1). Sonicate for 20 mins or Soxhlet extract for 16 hours.

-

Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.

-

Solvent Exchange: Evaporate extract to ~1 mL, then dilute with 100 mL HPLC water to prepare for SPE Loading (Step 4 in Method A).

Experimental Workflow Visualization

The following diagram details the parallel workflows for Liquid vs. Solid matrices, converging at the instrumental analysis stage.

Figure 2: Integrated workflow for aqueous and solid environmental matrices.

Data Analysis & Quality Control

Internal Standards (Isotope Dilution)

To correct for matrix effects and recovery losses, Isotope Dilution Mass Spectrometry (IDMS) is mandatory for high-reliability data.

-

Spike: Add deuterated internal standards (

-DEHP, -

Calculation: Quantify native phthalates relative to the response of their deuterated analogs.

Comparative Recovery Data (Typical)

The table below illustrates expected recoveries using this protocol. Note the superior performance of HLB for polar analytes (DMP).

| Analyte | Abbr. | Log Kow | C18 Recovery (%) | HLB Recovery (%) |

| Dimethyl phthalate | DMP | 1.61 | 65 - 75% | 85 - 95% |

| Diethyl phthalate | DEP | 2.38 | 70 - 80% | 90 - 98% |

| Di-n-butyl phthalate | DnBP | 4.45 | 85 - 95% | 90 - 98% |

| Bis(2-ethylhexyl) phthalate | DEHP | 7.60 | 90 - 100% | 90 - 100% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Contaminated solvents or glassware.[1] | Bake glassware @ 400°C. Check solvent blank. Remove plastic tubing.[3] |

| Low Recovery (DMP) | Breakthrough during loading. | Reduce flow rate. Switch to HLB (Polymeric) sorbent. |

| Low Recovery (DEHP) | Adsorption to glass walls. | Rinse sample bottle with elution solvent and add to cartridge.[4] |

| GC Ghost Peaks | Septum bleed. | Use high-temperature, low-bleed septa (BTO).[3] |

References

-

U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection.[2][5]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[6][7][8]

-

Fankhauser-Noti, A., & Grob, K. (2007).[9] Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. Analytica Chimica Acta, 582(2), 353-360.

-

Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note.

-

Sigma-Aldrich. Empore™ C18 Disk EPA 506 Method Summary.

Sources

- 1. benchchem.com [benchchem.com]

- 2. NEMI Method Summary - 506 [nemi.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. unitedchem.com [unitedchem.com]

- 5. legacy.azdeq.gov [legacy.azdeq.gov]

- 6. SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]

- 7. accustandard.com [accustandard.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Bis(methylcyclohexyl) Phthalate

Abstract and Introduction

Bis(methylcyclohexyl) phthalate is a chemical compound belonging to the phthalic acid ester family, utilized primarily as a plasticizer to enhance the flexibility and durability of polymers.[1] Its presence in consumer products, optical films, and polarizing sheets necessitates reliable analytical methods for its quantification to ensure product quality and assess potential environmental and human exposure.[1] Like other phthalates, concerns regarding their potential as endocrine disruptors and reproductive toxicants have led to increased scrutiny and regulatory monitoring.[2]

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to final analysis. The scientific integrity of this method is established through a discussion of key validation parameters, ensuring trustworthiness and reproducibility.

Principle of the Method: Reversed-Phase Chromatography

The analytical approach is founded on the principles of reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode of chromatography, the analyte is separated based on its hydrophobic character.[3] The stationary phase consists of a nonpolar material, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, while the mobile phase is a more polar mixture of an aqueous solvent and an organic modifier like acetonitrile or methanol.

This compound, being a relatively nonpolar molecule, will partition between the mobile and stationary phases. Its retention on the nonpolar C18 column is modulated by the proportion of the organic solvent in the mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure efficient elution and sharp, symmetrical peaks.

Quantification is achieved using a UV-Vis or Diode Array Detector (DAD). Phthalates possess a benzene ring, which acts as a chromophore, exhibiting strong absorbance in the ultraviolet spectrum.[4] A wavelength of 225 nm is selected for sensitive detection, as it corresponds to a region of high absorbance for the phthalate ester functional group.[5][6]

Experimental Protocol

Apparatus and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[4]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its proven performance in phthalate separation.

-

Data Acquisition: Chromatography data software (e.g., ChemStation or equivalent).

-

Sample Filtration: 0.45 µm syringe filters (PTFE or nylon).[3]

-

Standard Laboratory Equipment: Analytical balance, volumetric flasks, pipettes, and an ultrasonic bath.

Reagents and Standard Preparation

-

Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

-

Analytical Standard: this compound (CAS No. 18249-11-1 or 27987-25-3 for undefined methyl position) of known purity (≥98%).[7][8]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.[9]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10, 25, and 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Water 80:20 v/v). These solutions are used to construct the calibration curve.

Sample Preparation: Extraction from a Polymer Matrix

The following protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) methodology for extracting phthalates from polymers, ensuring a robust and widely accepted approach.[10]

-

Comminution: Reduce the sample to a small particle size (< 2 mm) to maximize the surface area for extraction.

-

Dissolution: Accurately weigh approximately 0.05 g of the crushed sample into a glass vial.

-

Solvent Addition: Add 5 mL of Tetrahydrofuran (THF) to the vial.

-

Extraction: Agitate the vial (e.g., using a vortex mixer or shaker) until the sample is completely dissolved. This may take from 30 minutes to several hours depending on the polymer.

-

Polymer Precipitation: Add 10 mL of a non-solvent, such as hexane or methanol, to the solution to precipitate the polymer matrix, leaving the phthalates in the supernatant.[10]

-

Clarification: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the precipitated polymer.[9]

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[3]

-

Dilution: If necessary, dilute the final extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

HPLC-UV Chromatographic Conditions

The conditions outlined below are optimized for the separation and quantification of this compound.

| Parameter | Condition | Rationale & Causality |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for phthalates, enabling effective separation from more polar matrix components. |

| Mobile Phase A | Ultrapure Water | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile (ACN) | The organic modifier; its increasing concentration elutes the analyte from the column.[5] |

| Gradient Program | 0-15 min: 80-100% B15-17 min: 100% B17.1-20 min: 80% B (re-equilibration) | A gradient ensures that the analyte elutes as a sharp peak and efficiently cleans the column of late-eluting, highly nonpolar interferences.[11] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure.[5] |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the need to avoid column overloading. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase.[3] |

| Detection | UV at 225 nm | This wavelength provides high sensitivity for phthalate esters due to the strong absorbance of the benzene ring chromophore.[5][6] |

System Validation and Trustworthiness

To ensure the reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[3]

-

Linearity: The method demonstrates excellent linearity over the concentration range of 0.5–50 µg/mL. A calibration curve is generated by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be >0.999, indicating a strong linear relationship.[11]

-

Specificity: The specificity is confirmed by the absence of interfering peaks at the retention time of this compound in a procedural blank. Using a DAD allows for peak purity analysis by comparing the UV spectrum of the analyte peak in a sample to that of a pure standard.

-

Precision & Accuracy: Intra-day and inter-day precision are evaluated by analyzing replicate samples at multiple concentration levels. The relative standard deviation (RSD) should be <5%.[11] Accuracy is determined through spike-recovery experiments, with acceptable recovery typically falling within 80–120%.[6]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (3:1 for LOD, 10:1 for LOQ).

Conclusion

This application note provides a detailed, scientifically grounded protocol for the analysis of this compound using HPLC-UV. The methodology, from sample extraction to chromatographic separation and detection, is built upon established and reliable techniques. By explaining the causality behind experimental choices and outlining a clear path for method validation, this guide serves as a trustworthy resource for professionals in research and quality control. The described method is sensitive, specific, and reproducible, making it highly suitable for the routine analysis of this important industrial compound.

References

- AIS-India. (n.d.). Determination of Phalates by Binary HPLC.

-

Karapanagiotis, I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]

-

Karapanagiotis, I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. ResearchGate. Retrieved from [Link]

-

Al-Bazi, S. J., & Slah, H. A. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). SciSpace. Retrieved from [Link]

-

Pardo-Mates, N., et al. (2015). Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]

-

Khan, M. S., et al. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Journal of Health and Allied Sciences NU. Retrieved from [Link]

-

Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. Governors State University. Retrieved from [Link]

-

Wang, Y., et al. (2013). Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]

-

Jaworek, K., & Czaplicka, M. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2023). A review of phthalate test methods. International Journal of Research in Engineering and Science. Retrieved from [Link]

-

Analytice. (2018). Determination of DEHP (CAS: 117-81-7) in materials. Retrieved from [Link]

-

VUOS a.s. (n.d.). Determination of Phthalates According to EN 16521. Retrieved from [Link]

-

Wang, J., et al. (2008). Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C22H30O4). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Determination of Phthalates According to EN 16521 | News | VUOS a.s. [vuos.com]

- 3. opus.govst.edu [opus.govst.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]

- 8. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pjoes.com [pjoes.com]

- 10. gcms.cz [gcms.cz]

- 11. scispace.com [scispace.com]

Application of Bis(methylcyclohexyl) Phthalate as a PVC Plasticizer: Protocols and Performance Evaluation

An Application Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive overview of the application and evaluation of bis(methylcyclohexyl) phthalate as a plasticizer for polyvinyl chloride (PVC). Designed for researchers, scientists, and drug development professionals, this document details the fundamental principles of PVC plasticization, presents step-by-step protocols for formulation and testing, and establishes a framework for comparing its performance against other commercially available plasticizers. While specific performance data for this compound is emerging, this guide equips researchers with the necessary methodologies to conduct a thorough evaluation of its efficacy, thermal stability, migration resistance, and mechanical properties.

Introduction: The Role of Plasticizers in PVC and the Position of this compound

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle, limiting its applications.[1][2] To impart flexibility, durability, and processability, plasticizers are incorporated into the PVC matrix.[3][4][5] These additives, typically non-volatile organic liquids, function by embedding themselves between the long polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[6][7]

For decades, phthalate esters, such as bis(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their cost-effectiveness and excellent performance.[5][8] However, increasing regulatory scrutiny and health concerns regarding low-molecular-weight ortho-phthalates, including potential endocrine disruption and reproductive toxicity, have driven the industry to seek alternatives.[9][10][11][12][13][14][15]

This compound (BMCHP) emerges in this context as a subject of interest. As a phthalate ester with cycloaliphatic (methylcyclohexyl) groups instead of the more common linear or branched alkyl chains, its unique structure warrants investigation. This guide provides the necessary protocols to characterize its performance and determine its suitability as a potential alternative in various PVC applications.

Compound Profile: this compound

This compound is the diester of phthalic acid and methylcyclohexanol. It is important to note that different isomers exist, primarily bis(1-methylcyclohexyl) phthalate and bis(4-methylcyclohexyl) phthalate, which may have distinct CAS numbers and slightly different properties.[16][17][18] Researchers should verify the specific isomer used in their studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | PubChem[16] |

| Synonyms | Di(methylcyclohexyl) phthalate, BMCHP | PubChem[16] |

| CAS Number | 27987-25-3 (isomer non-specific or 1-methyl) | PubChem[16] |

| 18249-11-1 (4-methyl isomer) | Guidechem[18] | |

| Molecular Formula | C₂₂H₃₀O₄ | PubChem[16] |

| Molecular Weight | 358.5 g/mol | PubChem[16] |

| Appearance | Oily Liquid (expected) | General Plasticizer Property[5][7] |

| Boiling Point | High (expected, characteristic of plasticizers) | General Plasticizer Property[6] |

| Solubility | Insoluble in water; soluble in organic solvents | General Phthalate Property[8] |

Mechanism of Action: How Plasticizers Modify PVC

The plasticization of PVC is a physical process that enhances polymer chain mobility. This compound, like other plasticizers, integrates into the PVC matrix, disrupting the strong dipole-dipole interactions between the polymer chains (C-Cl bonds). This separation increases the "free volume" within the polymer structure, allowing the chains to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature (Tg).[6][7]

Caption: Mechanism of PVC plasticization by this compound.

Experimental Protocols for Evaluation

The following protocols provide a standardized framework for formulating PVC with this compound and evaluating its performance characteristics.

Caption: General experimental workflow for evaluating PVC plasticizers.

Protocol 1: Preparation of Plasticized PVC Sheets

Objective: To prepare standardized, flexible PVC sheets for subsequent testing.

Materials:

-

PVC Resin (e.g., K-value 67-70)

-

This compound (BMCHP)

-

Thermal Stabilizer (e.g., Calcium/Zinc stearate)

-

High-speed mixer

-

Two-roll mill with heating capabilities

-

Compression molder with heating and cooling

-

Analytical balance

Procedure:

-

Formulation: Prepare the formulation based on parts per hundred resin (phr). A typical starting formulation is:

-

PVC Resin: 100 phr

-

Plasticizer (BMCHP): 40-60 phr

-

Ca/Zn Stabilizer: 2-3 phr

-

-

Premixing: Accurately weigh all components and premix them in a high-speed mixer for 5-10 minutes until a homogeneous dry blend is obtained.

-

Milling: Set the temperature of the two-roll mill to 150-160°C. Add the dry blend to the rolls and allow it to fuse.

-

Compounding: Continuously cut and fold the material on the mill for 5-7 minutes to ensure uniform distribution of all additives.

-

Sheeting: Once a homogeneous, molten sheet is formed, carefully remove it from the mill.

-

Molding: Place the milled sheet into a picture-frame mold of desired thickness (e.g., 1 mm). Compression mold at 165-175°C for 5 minutes under pressure, followed by cool pressing for 5 minutes to solidify the sheet.

-

Conditioning: Store the pressed sheets at standard conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.[19]

Protocol 2: Evaluation of Mechanical Properties

Objective: To quantify the effect of the plasticizer on the flexibility and strength of the PVC.

Apparatus:

-

Universal Testing Machine (Tensile Tester) with an appropriate load cell.

-

Dumbbell-shaped die cutter (e.g., ASTM D638 Type IV).

-

Shore A Durometer (ASTM D2240).

Procedure:

-

Tensile Strength & Elongation at Break:

-

Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount a specimen in the grips of the Universal Testing Machine.

-

Apply a constant rate of extension (e.g., 50 mm/min) until the specimen breaks.

-

Record the maximum force (to calculate tensile strength) and the extension at break (to calculate elongation).[20][3]

-

-

Hardness:

-

Stack several layers of the PVC sheet to achieve a minimum thickness of 6 mm.

-

Place the Shore A durometer's presser foot firmly onto the sample surface, ensuring it is parallel.

-

Record the hardness reading within 1-2 seconds of firm contact.

-

Take at least five readings at different positions on the sample and calculate the average.[19]

-

Protocol 3: Assessment of Thermal Stability

Objective: To evaluate the plasticizer's effect on the thermal degradation resistance of PVC.

Methods:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.

-

Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset temperature of degradation (e.g., T₅% weight loss) is a key indicator of thermal stability.[2][4]

-

-

Static Oven Aging:

-

Cut small, uniform pieces (e.g., 2 cm x 2 cm) of the plasticized PVC sheet.

-

Place the samples on a wire rack in a circulating air oven set to 180°C.

-

Remove samples at regular intervals (e.g., 15, 30, 45, 60 minutes).

-

Observe and record the color change against a standard color scale. Severe discoloration (yellow to black) indicates dehydrochlorination and poor thermal stability.[4][21]

-

Protocol 4: Determination of Migration Resistance

Objective: To measure the tendency of the plasticizer to leach or evaporate from the PVC matrix.

Methods:

-

Solvent Extraction (Leaching):

-

Cut and accurately weigh several circular discs (e.g., 2 cm diameter) from the PVC sheet (W_initial).

-

Fully immerse each disc in a sealed vial containing a solvent (e.g., n-hexane, a common simulant for fatty contact).

-

Store the vials at a constant temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

-

Remove the discs, gently wipe off excess solvent, and dry them in a vacuum oven at 60°C to a constant weight (W_final).

-

Calculate the percentage weight loss due to plasticizer extraction.[19][22]

-

-

Volatility (Evaporation):

-

Accurately weigh several PVC discs (W_initial).

-

Place the discs in a circulating air oven at an elevated temperature (e.g., 100°C) for a defined period (e.g., 24 hours).

-

After cooling to room temperature in a desiccator, reweigh the discs (W_final).

-

Calculate the percentage weight loss due to plasticizer volatility.[22]

-

Performance Evaluation and Comparative Analysis

To assess the viability of this compound, its performance should be benchmarked against established plasticizers. The table below provides typical data for common plasticizers, which can serve as a reference for comparison once data for BMCHP is generated using the protocols above.

Table 2: Typical Performance of Common PVC Plasticizers (at ~50 phr)

| Parameter | DEHP (Ortho-phthalate) | DINP (High MW Phthalate) | DOTP (Terephthalate) | ATBC (Citrate, Bio-based) |

| Plasticizing Efficiency | ||||

| Shore A Hardness | ~80-85 | ~83-88 | ~85-90 | ~82-87 |

| Tensile Strength (MPa) | ~15-18 | ~17-20 | ~18-22 | ~16-19 |

| Elongation at Break (%) | ~300-350 | ~280-330 | ~270-320 | ~320-380 |

| Low-Temperature Flexibility | Good | Good | Excellent | Excellent |

| Thermal Stability | ||||

| Volatility (% wt. loss) | Moderate | Low | Very Low | Moderate |

| Migration Resistance | ||||

| Hexane Extraction (% wt. loss) | High | Moderate | Low | Low-Moderate |

| Regulatory Status | Restricted/Scrutinized[13] | Less Scrutiny than DEHP | Generally Favorable[5] | Generally Favorable (Food/Medical)[19] |

Note: These values are illustrative and can vary based on the exact formulation and processing conditions.

Expected Performance of this compound: Based on its chemical structure (a hydrogenated, higher molecular weight phthalate), one might hypothesize that BMCHP could exhibit:

-

Lower Volatility: The bulky, cyclic structure may reduce its tendency to evaporate at high temperatures compared to DEHP.

-

Improved Migration Resistance: The larger molecular size could hinder its mobility within and out of the PVC matrix.

-

Good Compatibility: As a phthalate derivative, it is likely to have good compatibility with PVC.

-

Mechanical Properties: Its plasticizing efficiency (impact on hardness and elongation) would need to be determined experimentally but could be comparable to other high-molecular-weight phthalates like DINP.

Safety and Regulatory Considerations

Any new plasticizer must be evaluated for its toxicological profile. According to aggregated GHS data, this compound may cause skin irritation, and some notifications suggest it may cause allergic skin reactions and is suspected of damaging fertility or the unborn child.[16] It is also listed as a potential endocrine-disrupting compound.[16]

Key Considerations for Researchers:

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

-

Regulatory Landscape: The use of phthalates in consumer goods, medical devices, and food contact materials is strictly regulated globally (e.g., by REACH in Europe and the FDA in the US).[11] Any application of BMCHP in these areas would require extensive toxicological data and regulatory approval.

-

Alternatives: The industry trend is moving towards non-phthalate and bio-based plasticizers like DOTP, DINCH, and citrates, which generally have more favorable safety profiles.[5][10][19] The performance and safety of BMCHP must be considered in this context.

Conclusion

This compound presents an interesting structural variation on traditional phthalate plasticizers. While it may offer performance benefits such as improved thermal stability and migration resistance, its viability as a modern plasticizer depends critically on a thorough evaluation of its performance, safety, and cost-effectiveness. The protocols and comparative framework provided in this guide offer a robust methodology for researchers to undertake this evaluation, generate reliable data, and contribute to the ongoing development of safer, more effective plasticizers for the polymer industry.

References

- Singh, A. (2023). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound.

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

-

Bouchoul, B., et al. (2017). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Polímeros, 27. [Link]

-

ResearchGate. (n.d.). Migration resistance and volatility resistance of the plasticized PVC. [Link]

-

MDPI. (2025). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Polymers, 17(4), 834. [Link]

-

Pan, Z., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Omega, 8(20), 18037-18046. [Link]

-

Redalyc. (2017). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Polímeros, 27. [Link]

-

Rattin, J., et al. (2026). Rapid Detection of Plasticizer Migration From UV‐Aged PVC Films by DART‐HRMS. Journal of Mass Spectrometry. [Link]

-

MDPI. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(21), 4627. [Link]

-

ResearchGate. (2025). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. [Link]

-

Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Omega, 4(6), 9945-9957. [Link]

-

Anda-Flores, et al. (2021). Evaluation of phthalate content and migration from PVC films used for food packaging. Food Packaging and Shelf Life, 29, 100705. [Link]

-

Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. [Link]

-

BASTONE. (2025). Choosing the Right Plasticizer for PVC: A Comprehensive Guide. [Link]

-

Unknown. (n.d.). PLASTICIZERS Properties of Plasticizers Important Plasticizers. [Link]

-

U.S. Food & Drug Administration (FDA). (2024). Phthalates in Food Packaging and Food Contact Applications. [Link]

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. [Link]

-

Ineris. (2024). Regulatory information | Phthalates substitution. [Link]

-

Lowell Center for Sustainable Production. (n.d.). Executive Summary. [Link]

-

PubChemLite. (n.d.). This compound (C22H30O4). [Link]

-

Djordjevic, M., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. International Journal of Environmental Research and Public Health, 17(3), 753. [Link]

-

Fernández, I., et al. (2024). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Frontiers in Toxicology, 6. [Link]

-

Wang, Y., et al. (2025). Toxicity and mechanism of bis(2-ethylhexyl) phthalate in premature ovarian failure: A network toxicology prediction and molecular docking analysis. Heliyon, 11(8), e34190. [Link]

Sources

- 1. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. scielo.br [scielo.br]

- 4. redalyc.org [redalyc.org]

- 5. specialchem.com [specialchem.com]

- 6. uptti.ac.in [uptti.ac.in]

- 7. Bis(3,5,5-trimethylhexyl) Phthalate|PVC Plasticizer|RUO [benchchem.com]

- 8. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 9. Rapid Detection of Plasticizer Migration From UV‐Aged PVC Films by DART‐HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. habitablefuture.org [habitablefuture.org]

- 11. fda.gov [fda.gov]

- 12. uml.edu [uml.edu]

- 13. specialchem.com [specialchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 16. This compound | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. Page loading... [guidechem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. opastpublishers.com [opastpublishers.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Precision Phthalate Analysis in Biological Fluids: A Zero-Background Protocol

Executive Summary

Phthalate analysis represents a unique paradox in bioanalytical chemistry: the analytes of interest are ubiquitous in the very laboratory environment used to measure them. Unlike standard drug metabolism studies, phthalate analysis is less about sensitivity and more about signal-to-background differentiation .

This guide departs from standard "cookbook" protocols to focus on a Self-Validating System . We prioritize the quantification of phthalate metabolites (e.g., MEHP, MBP) over parent diesters, as metabolites serve as the definitive biomarkers of exposure and are less susceptible to external contamination during sampling.

The "Blank" Paradox: Contamination Control Strategy

Core Principle: You cannot correct for a variable background. You must eliminate it.[1][2] Trustworthiness in phthalate data is defined by the "Process Blank." If your blank contains detectable phthalates, your lower limit of quantification (LLOQ) is compromised, regardless of detector sensitivity.

The "Zero-Blank" Infrastructure

Before touching a sample, the analytical environment must be hardened against plasticizers.

| Vector | Source of Contamination | Mitigation Protocol |

| Solvents | Industrial packaging, bottle caps | Use LC-MS Grade solvents only. Test every new lot. Glass-distilled solvents are preferred for ultra-trace work. |

| Glassware | Detergent residues, dust | Bake at 400°C for 4 hours .[2] Rinse with acetone immediately before use. Cover with aluminum foil (dull side down). |

| Water | Plastic tubing in purification systems | Flush Milli-Q/ELGA systems for 30 mins daily. Install a polishing cartridge at the point of use. |

| Pipettes | Plastic tips | Use glass Pasteur pipettes where possible. If plastic tips are unavoidable, use "Low Retention/Phthalate-Free" certified tips and pre-rinse with methanol. |

| Caps/Seals | PTFE/Silicone septa | Use aluminum-lined caps. If using PTFE, ensure the PTFE facing is intact and not punctured repeatedly. |

Visualizing Contamination Logic

The following decision tree illustrates the logic required to validate a "clean" system before sample analysis begins.

Figure 1: Critical decision matrix for validating system cleanliness prior to sample analysis.

Sample Preparation: The Biological Matrix

Pre-Analytical Considerations

-

Urine: The primary matrix for exposure assessment. Phthalates are excreted as glucuronide conjugates.

-

Serum/Plasma: Less common due to high lipase activity which can cleave parent diesters (contamination) into monoesters (metabolites), causing false positives. Urine is the gold standard.

-

Storage: Glass vials with aluminum-lined caps. Store at -20°C or lower. Never use plastic cryovials.

Protocol A: Enzymatic Deconjugation (Urine)

Scientific Rationale: Phthalate metabolites (e.g., MnBP, MEHP) are excreted ~80-90% as glucuronides. To quantify the "total" body burden, these must be deconjugated. Critical Enzyme Selection: Use β-glucuronidase from E. coli K12 .[3]

-

Why?Helix pomatia (snail) enzyme contains arylsulfatase and lipase side-activities that can degrade parent phthalates (contamination) into monoesters, artificially inflating results. E. coli is specific to glucuronides.[3]

Step-by-Step Protocol:

-

Thaw urine samples at room temperature and vortex for 30 seconds.

-

Aliquot 1.0 mL of urine into a clean glass tube.

-

Buffer Addition: Add 250 µL of 1.0 M Ammonium Acetate (pH 6.5).

-

Note: pH control is vital for E. coli enzyme efficiency.

-

-

Enzyme Addition: Add 20 µL of E. coli K12 β-glucuronidase solution (>140 U/mg).

-

Internal Standard: Add 50 µL of isotopically labeled internal standard mix (

-MEHP,-

Timing: Adding IS before incubation controls for enzymatic efficiency and matrix effects.

-

-

Incubation: Seal and incubate at 37°C for 90 minutes in a shaking water bath.

-

Validation: Include a "deconjugation control" (e.g., 4-methylumbelliferyl glucuronide) to verify enzyme activity.

-

Protocol B: Solid Phase Extraction (SPE)

Method: Offline SPE (High Sensitivity). Cartridge: Polymer-based Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

| Step | Solvent/Reagent | Volume | Purpose |

| 1. Condition | Methanol (LC-MS Grade) | 2.0 mL | Activates sorbent ligands. |

| 2. Equilibrate | Water (0.1% Formic Acid) | 2.0 mL | Prepares column for aqueous sample. |

| 3. Load | Deconjugated Urine Sample | ~1.3 mL | Analytes bind to hydrophobic sorbent. |

| 4. Wash 1 | Water (0.1% Formic Acid) | 2.0 mL | Removes salts and proteins. |

| 5. Wash 2 | 5% Methanol in Water | 1.0 mL | Removes hydrophilic interferences. |

| 6. Dry | Vacuum (-10 inHg) | 5 mins | Critical to remove residual water. |

| 7. Elute | Acetonitrile | 1.0 mL | Elutes target metabolites.[4] |

| 8. Evaporate | Nitrogen Stream (40°C) | To dryness | Concentrates sample. |

| 9. Reconstitute | 10% Acetonitrile in Water | 200 µL | Prepares for LC injection. |

Analytical Methodology (LC-MS/MS)[3][5][6][7][8][9][10][11][12]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI) in Negative Mode .

Chromatographic Conditions

-

Column: Phenyl-Hexyl or C18 (2.1 x 100 mm, 1.7 µm).

-

Insight: Phenyl-Hexyl phases provide better separation of structural isomers (e.g., MnBP vs MiBP) than standard C18.

-

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Divert to waste to avoid salts)

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 5% B

-

Mass Spectrometry Parameters (MRM)

-

Source Temp: 450°C

-

Spray Voltage: -4500 V

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| MEHP | 277.1 | 134.1 | -24 |

| MnBP | 221.1 | 77.0 | -28 |

| MBzP | 255.1 | 183.1 | -20 |

| MECPP | 307.1 | 159.1 | -26 |

| 281.1 | 138.1 | -24 |

Note: The product ion m/z 134.1 (Phthalic anhydride) is common for many phthalates, but specificity is achieved via precursor selection and retention time.

Workflow Visualization

The following diagram details the sample preparation logic, highlighting the critical divergence between "Total" and "Free" species analysis.

Figure 2: End-to-end analytical workflow for the quantification of total phthalate metabolites in urine.

Quality Assurance & Troubleshooting

The "Ghost Peak" (Contamination)

-

Symptom: High signal in method blanks (m/z 277, 221).

-

Root Cause: Leaching from HPLC tubing or mobile phase bottles.

-

Fix: Install a "Delay Column" (C18, 50mm) between the LC pump and the injector. This physically separates the system background (which elutes later due to extra volume) from the sample peak.

Low Recovery

-

Symptom: Internal standard area counts are <50% of neat standard.

-

Root Cause: Matrix suppression or incomplete deconjugation.

-

Fix:

-

Check urine pH before extraction (must be < 6.0 for SPE binding).

-

Verify enzyme activity using a positive control (4-methylumbelliferyl glucuronide).

-

References

-

Centers for Disease Control and Prevention (CDC). (2023). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Method No. 6306.03. [Link]

-

Blount, B. C., et al. (2000).[3] "Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population." Environmental Health Perspectives, 108(10), 979-982. [Link]

-

Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

-

Calafat, A. M., & Needham, L. L. (2008). "Factors affecting the evaluation of biomonitoring data for human exposure assessment." International Journal of Andrology, 31(2), 139-143. [Link]

-

Koch, H. M., et al. (2003). "Internal exposure of the general population to DEHP and other phthalates—determination of secondary and primary phthalate monoester metabolites in urine." Environmental Research, 93(2), 177-185. [Link]

Sources

Application Note: Rheological Characterization of Polymers Containing Bis(methylcyclohexyl) Phthalate

Abstract

This document provides a comprehensive guide for the rheological testing of polymers plasticized with bis(methylcyclohexyl) phthalate (BMCHP). It is intended for researchers, scientists, and professionals in drug development and material science who are utilizing or developing polymeric formulations where the control of flow behavior is critical. This application note details the underlying principles, provides step-by-step experimental protocols for rotational and oscillatory rheometry, and offers insights into data interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Role of this compound in Polymer Rheology

Polymers are ubiquitous in a vast array of applications, from industrial manufacturing to advanced drug delivery systems.[1] Their mechanical and flow properties are paramount to their processability and end-use performance.[2] Plasticizers are additives that are incorporated into a polymer matrix to increase its flexibility, workability, and reduce its glass transition temperature (Tg).[3][4] This is achieved by the plasticizer molecules positioning themselves between the polymer chains, which reduces the intermolecular forces and enhances chain mobility.[4][5]

This compound (BMCHP), a phthalate ester, is utilized as such a plasticizer.[6][7] The addition of BMCHP to a polymer can significantly alter its rheological profile—the study of how a material deforms and flows in response to an applied force.[1] Understanding these changes is crucial for optimizing processing conditions such as extrusion and injection molding, and for predicting the final properties of the material.[8][9] Rheological measurements provide sensitive insights into the molecular structure and dynamics of the polymer-plasticizer system, including molecular weight, molecular weight distribution, and the extent of polymer-plasticizer interactions.[10][11]

This guide will focus on two primary rheological techniques: rotational rheometry for determining viscosity under shear, and oscillatory rheometry for probing the viscoelastic properties of the material.[12][13]

Materials and Instrumentation

Materials

-

Polymer: The choice of polymer will be application-specific (e.g., Polyvinyl Chloride (PVC), Cellulose Acetate). The polymer should be in a form suitable for processing, such as powder or pellets.

-

This compound (BMCHP): CAS No. 27987-25-3.[6]

-

Solvent (for solution-based preparation): A suitable solvent that dissolves both the polymer and BMCHP without reacting with them.

-

Stabilizers/Antioxidants: To prevent thermal degradation of the polymer during sample preparation and testing at elevated temperatures.

Instrumentation

-

Rotational Rheometer: Equipped with parallel plate or cone-and-plate geometry. The choice of geometry depends on the sample viscosity and the desired shear rate range.[12]

-

Temperature Control Unit: A Peltier or convection-based system capable of maintaining a precise and uniform temperature is essential, as polymer rheology is highly temperature-dependent.[14][15]

-

Melt Blender or Extruder: For solvent-free sample preparation to ensure homogeneous mixing of the polymer and BMCHP.

-

Compression Molder: To prepare solid disk samples of uniform thickness for rheological testing.[16]

-

Vacuum Oven: For drying samples and removing any residual solvent.

Experimental Protocols

Sample Preparation

The method of sample preparation is critical to obtaining reliable and reproducible rheological data. The goal is to create a homogeneous, bubble-free sample.

Protocol 1: Melt Blending (Preferred for Thermoplastics)

-

Drying: Dry the polymer granules or powder in a vacuum oven at a temperature below its glass transition temperature (Tg) for a sufficient time to remove any absorbed moisture.

-

Pre-mixing: Physically pre-mix the desired weight percentages of the polymer and BMCHP in a sealed container.

-

Melt Blending: Process the pre-mixed material in a melt blender or a small-scale extruder at a temperature above the polymer's melting or softening point. The blending time and screw speed should be optimized to ensure a homogenous mixture without causing thermal degradation.

-

Compression Molding: Compression mold the blended material into disks of the appropriate diameter and thickness for the rheometer geometry (e.g., 25 mm diameter, 1-2 mm thickness).[16] This should be done under vacuum to prevent air entrapment.

-

Annealing: Anneal the molded disks below the polymer's Tg to relieve any internal stresses induced during processing.

-

Storage: Store the prepared samples in a desiccator to prevent moisture absorption.

Protocol 2: Solution Casting (for polymers sensitive to thermal degradation)

-

Dissolution: Dissolve the polymer in a suitable solvent. This may require gentle heating and stirring.

-

Addition of Plasticizer: Once the polymer is fully dissolved, add the desired amount of BMCHP to the solution and stir until a homogeneous solution is obtained.

-

Casting: Pour the solution into a flat, non-stick (e.g., Teflon) petri dish.

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. This can be followed by drying in a vacuum oven at a moderate temperature to remove all residual solvent.

-

Sample Cutting: Cut a disk of the appropriate diameter from the cast film.

Workflow for Sample Preparation

Caption: Sample preparation workflows.

Rotational Rheometry: Steady Shear Viscosity

This test measures the resistance of the material to flow at different shear rates.[13]

Protocol:

-

Instrument Setup:

-

Install the appropriate geometry (e.g., 25 mm parallel plates).

-

Set the desired test temperature and allow the system to equilibrate.

-

-

Sample Loading:

-

Place the prepared polymer disk onto the lower plate of the rheometer.

-

Lower the upper plate to the desired gap (e.g., 1 mm). The molten polymer should slightly overfill the gap.

-

Trim the excess material from the edge of the plate to ensure accurate measurements.

-

-

Thermal Equilibration: Allow the sample to rest at the test temperature for a few minutes to ensure thermal equilibrium and relaxation of any stresses from loading.

-

Measurement:

-

Perform a shear rate sweep, typically from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

-

Record the shear stress and calculate the viscosity at each shear rate.

-

-

Data Analysis: Plot the viscosity as a function of the shear rate on a log-log scale.

Oscillatory Rheometry: Viscoelastic Properties

Oscillatory tests apply a small, sinusoidal deformation to the sample and measure the resulting stress response.[12] This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[17]

Protocol 1: Amplitude Sweep (Strain Sweep)

This test is performed first to identify the linear viscoelastic region (LVER), where the material's response is independent of the applied strain.

-

Setup and Loading: Follow steps 1-3 from the rotational rheometry protocol.

-

Measurement:

-

Set a constant frequency (e.g., 1 Hz).

-

Perform a strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%).

-

Record G' and G'' as a function of strain amplitude.

-

-

Data Analysis: Identify the range of strain where G' and G'' are constant. All subsequent oscillatory tests should be performed within this strain range.

Protocol 2: Frequency Sweep

This test probes the time-dependent behavior of the material.

-

Setup and Loading: Follow steps 1-3 from the rotational rheometry protocol.

-

Measurement:

-

Set a constant strain amplitude within the LVER determined from the amplitude sweep.

-

Perform a frequency sweep from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).

-

Record G', G'', and complex viscosity (η*) as a function of angular frequency.

-

-

Data Analysis: Plot G', G'', and η* versus angular frequency on a log-log scale.

Experimental Workflow for Rheological Testing

Sources

- 1. Viscoelastic - Polymers - Rheology - Advancing Materials [thermofisher.cn]

- 2. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]

- 3. psecommunity.org [psecommunity.org]

- 4. repo.ijiert.org [repo.ijiert.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 27987-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ポリマー分析におけるレオロジー | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Rheological Measurements and Structural Analysis of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Rotational / oscillatory rheolo | TITK [titk.de]

- 14. Viscoelasticity - Wikipedia [en.wikipedia.org]

- 15. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]

- 16. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 17. matestlabs.com [matestlabs.com]

Troubleshooting & Optimization

Technical Support Center: Eliminating Phthalate Background in LC-MS

Topic: Trace-Level Phthalate Interference Removal

Role: Senior Application Scientist | Status: Operational

Introduction: The "Ghost" in the Machine

Welcome to the Advanced LC-MS Support Center. If you are reading this, you are likely facing a specific nightmare: high-intensity background peaks (often m/z 149, 391, or 413) that persist despite solvent changes, or "ghost" peaks that appear in blank injections with the exact retention time of your analytes.

Phthalates (plasticizers) are ubiquitous.[1][2] They are in your solvent lines, your laboratory air, your gloves, and the caps of your autosampler vials. In high-sensitivity LC-MS/MS (especially in negative mode or when looking for hydrophobic compounds), they can suppress ionization and cause false positives.

This guide moves beyond basic "cleaning" advice. It provides a structural engineering approach to isolating your system from background contamination.

Module 1: Diagnosis – Is it Phthalates?

Before tearing down your LC stack, confirm the enemy. Phthalates exhibit a distinct mass spectral signature.